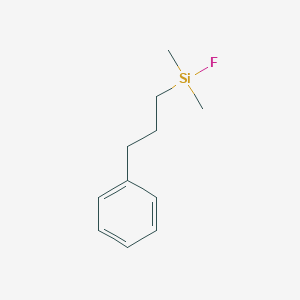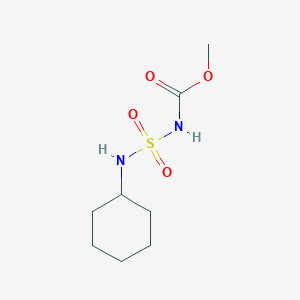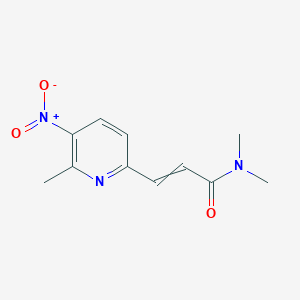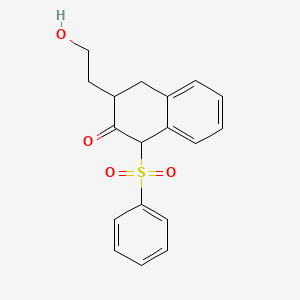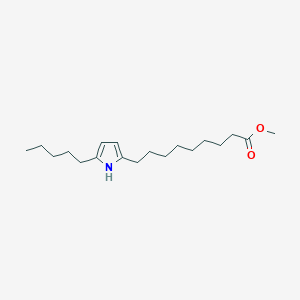![molecular formula C14H18FIO3 B14380211 1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene CAS No. 90157-04-3](/img/structure/B14380211.png)
1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene typically involves multi-step organic reactions. The process begins with the preparation of the fluorobenzene ring, followed by the introduction of the ethoxyethoxy group and the iodinated butenyl chain. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the iodinated butenyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorobenzene ring, with common reagents including halogens and nitrating agents. .
Scientific Research Applications
1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene involves its interaction with molecular targets through various pathways. The compound can undergo electrophilic aromatic substitution reactions, where the fluorobenzene ring acts as an electron-rich site for electrophiles. Additionally, the ethoxyethoxy and iodinated butenyl groups can participate in nucleophilic substitution and other reactions, influencing the compound’s overall reactivity and interactions .
Comparison with Similar Compounds
Compared to other similar compounds, 1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene stands out due to its unique combination of functional groups. Similar compounds include:
Fluorobenzene: A simpler structure with only a fluorine substituent on the benzene ring.
Iodobenzene: Contains an iodine substituent on the benzene ring, lacking the ethoxyethoxy and butenyl groups.
Ethoxybenzene: Features an ethoxy group on the benzene ring but lacks the iodine and butenyl substituents
Properties
CAS No. |
90157-04-3 |
|---|---|
Molecular Formula |
C14H18FIO3 |
Molecular Weight |
380.19 g/mol |
IUPAC Name |
1-[2-(1-ethoxyethoxy)-4-iodobut-3-enoxy]-4-fluorobenzene |
InChI |
InChI=1S/C14H18FIO3/c1-3-17-11(2)19-14(8-9-16)10-18-13-6-4-12(15)5-7-13/h4-9,11,14H,3,10H2,1-2H3 |
InChI Key |
MBEZLFSZJDYNGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(COC1=CC=C(C=C1)F)C=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


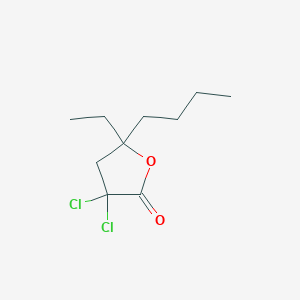
![1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone](/img/structure/B14380132.png)
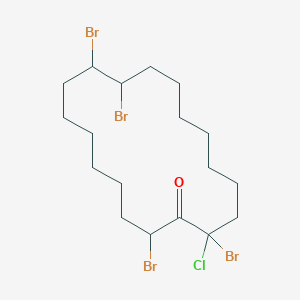
![1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one](/img/structure/B14380140.png)

![2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14380167.png)
![5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14380173.png)
![4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide](/img/structure/B14380175.png)
